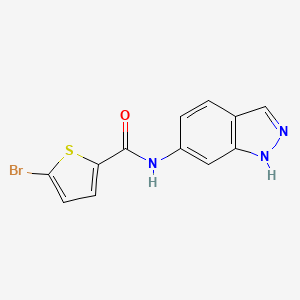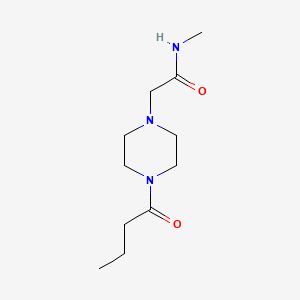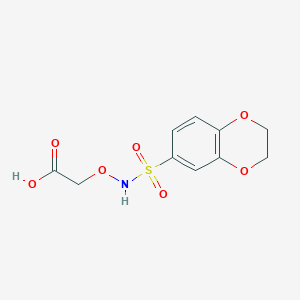![molecular formula C17H23NO3 B7567177 1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, inflammation, and fever. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. Prostaglandins are produced by the cyclooxygenase (COX) enzymes, which are involved in the synthesis of these molecules. Diclofenac inhibits the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to improve joint mobility in patients with osteoarthritis. In addition, Diclofenac has been shown to reduce the incidence of gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs.
実験室実験の利点と制限
Diclofenac has a number of advantages and limitations for use in laboratory experiments. It is a widely available drug that is relatively inexpensive, making it an attractive option for researchers. However, it has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels of the drug in the body.
将来の方向性
There are a number of future directions for research on Diclofenac. One area of interest is its potential use in the treatment of cancer. Diclofenac has been shown to have anti-tumor effects in vitro, and there is interest in exploring its potential as a cancer treatment. In addition, there is interest in exploring the use of Diclofenac in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in developing new formulations of Diclofenac that can improve its bioavailability and reduce its side effects.
Conclusion
In conclusion, Diclofenac is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. While it has a number of advantages for use in laboratory experiments, it also has limitations that must be taken into account. There are a number of future directions for research on Diclofenac, including its potential use in the treatment of cancer and the development of new formulations to improve its bioavailability and reduce its side effects.
合成法
Diclofenac can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclohexylamine to form the desired product, which is then hydrolyzed to yield Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, Diclofenac has been used to treat acute pain, such as postoperative pain and menstrual cramps.
特性
IUPAC Name |
1-[[2-(3,4-dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-6-7-14(10-13(12)2)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBBEQTQIKMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)




![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)

![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)